molecular formula C15H14O3 B1347561 Dunnione CAS No. 521-49-3

Dunnione

Cat. No. B1347561
CAS RN: 521-49-3
M. Wt: 242.27 g/mol
InChI Key: WGENOABUKBFVAA-UHFFFAOYSA-N
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Description

Antimalarial Properties of Dunnione

Dunnione, a compound isolated from Streptocarpus dunnii, has been studied for its potential antimalarial properties. It serves as a substrate for quinone-reductases, which may be linked to its ability to combat malaria. Derivatives of dunnione have been tested in vitro and in vivo, showing weak to moderate antiplasmodial activities, with the best compound achieving an IC50 value of 0.58 µM. Although the in vivo activities in a murine model were moderate, these findings suggest that further pharmacomodulation could enhance the targeting of parasitized red blood cells and improve antimalarial activities .

Chemical Reactions and Pesticidal Activity of Dunnione

Dunnione has been investigated for its insecticidal and fungicidal activities. Interestingly, while it does not exhibit insecticidal properties, it has a broad spectrum of antifungal activity. Its in vitro and preventative in vivo activities were comparable to established fungicides, but its eradicant activity was low, likely due to poor transfer from the leaf surface to the fungus. The residual activity of dunnione seems to be formulation-dependent. Mode-of-action studies indicate that dunnione primarily initiates redox cycling, contrasting with its biochemical precursor BTG 505, which inhibits mitochondrial Complex III .

Molecular Structure and Synthesis Analysis

The molecular structure of dunnione has been a subject of interest, with studies revealing its rearrangement when heated with aqueous alkali . Synthesis of (±)-dunnione and its ortho-quinone analogues has been achieved, with structure-activity relationship studies indicating that certain substituents enhance biological activity. Docking studies have helped rationalize metabolic studies, showing that specific interactions with NQO1 contribute to catalytic efficiency and specificity. These ortho-quinones exert antitumor activity through NQO1-mediated ROS production by redox cycling .

Synthetic Studies and Crystal Structure

Synthetic approaches to the dunniane skeleton have been developed, featuring a series of reactions to construct the carbon framework of sesquiterpenes like dunniane . The crystal structure of dunnione p-bromophenylhydrazone has been determined, showing extensive conjugation throughout the molecule and intermolecular charge-transfer interactions dominating the crystal packing .

Synthesis and Structural Elucidation

The synthesis of dunnione and its transformation products has been further explored, with the Claisen rearrangement being a key step in the synthesis of isodunniol and dl-dunnione. The structures of these compounds have been elucidated, with dunnione identified as ααβ-trimethyl-dihydrofurano-1,2-naphthoquinone . A biomimetic cascade reaction mediated by NbCl5 has been developed for the efficient and scalable synthesis of dunnione, avoiding the use of hazardous concentrated H2SO4 .

Mass Spectrometry Analysis

The mass spectra of dunnione and its derivatives have been measured to aid in the interpretation of the mass spectrum of related compounds. Improved synthesis methods have been developed for dunnione, allowing for the preparation of deuteriated analogues and aiding in the understanding of its mass spectral characteristics .

Scientific Research Applications

Pesticidal Activity

Dunnione, a natural product, has been explored for its pesticidal activities. It was found to exhibit a broad spectrum of antifungal activity but no insecticidal activity. This activity is comparable to established fungicides like carbendazim. However, its eradicant activity in whole-plant assays was low, likely due to poor dose-transfer. Dunnione's action primarily involves redox cycling, contrasting with its biochemical precursor, BTG 505, which inhibits mitochondrial Complex III (Khambay et al., 2003).

Antimalarial Properties

Research on dunnione derivatives has shown their potential in antimalarial properties. These derivatives act as substrates for quinone-reductases, which could be linked to their antimalarial effects. In vitro and in vivo studies have shown moderate antiplasmodial activities, suggesting further exploration and pharmacomodulation for enhanced antimalarial activities (Chhour et al., 2019).

Chemical Structure Studies

Dunnione's chemical structure has been a subject of interest. Its isolation from different plant species and structural elucidation have been documented, contributing to our understanding of its chemical properties and potential applications in various fields (Rüedi & Eugster, 1977).

Cancer Research

Recent studies have investigated dunnione in the context of cancer. It has been shown to attenuate cancer-associated thrombosis in tumor-bearing mice by inhibiting tissue factor expression and formation of neutrophil extracellular traps (NETs). This suggests potential therapeutic applications for treating cancer-associated thrombosis (Cao et al., 2021).

Dermatological Applications

Dunnione has been studied for its effects on psoriasis-like skin diseases. Its ability to modulate the NAD+/NADH ratio and inhibit inflammatory cytokines suggests that it could be a promising therapeutic approach for treating skin inflammation and related conditions (Lee et al., 2022).

Protective Effects Against Nephrotoxicity

Dunnione has been evaluated for its protective effects against cisplatin-induced nephrotoxicity. Ithas demonstrated potential in mitigating inflammation, oxidative stress, and apoptosis in the kidneys. This suggests its usefulness in protecting against renal injury caused by chemotherapy agents like cisplatin (Nazari Soltan Ahmad et al., 2018).

Cytotoxic Evaluation in Cancer Research

Further research into dunnione's derivatives has revealed their cytotoxic activity against various cancer cell lines. This highlights the potential of dunnione and its derivatives in cancer treatment, particularly for breast cancer and pancreatic tumors (Sheridan et al., 2011).

Safety And Hazards

The safety data sheet for Dunnione indicates that it is only for research and development use by, or directly under the supervision of, a technically qualified individual .

Future Directions

The antimalarial properties of Dunnione and its derivatives have been explored, and the results encourage further pharmacomodulation steps to improve the targeting of the parasitized red blood cells and antimalarial activities .

properties

IUPAC Name

2,3,3-trimethyl-2H-benzo[g][1]benzofuran-4,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-8-15(2,3)11-13(17)12(16)9-6-4-5-7-10(9)14(11)18-8/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGENOABUKBFVAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2=C(O1)C3=CC=CC=C3C(=O)C2=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80955029
Record name 2,3,3-Trimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dunnione

CAS RN

521-49-3, 33404-57-8, 87402-65-1
Record name 2,3-Dihydro-2,3,3-trimethylnaphtho[1,2-b]furan-4,5-dione
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dunnione
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Record name Dunnione
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name dl-Dunnione
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95403
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name 2,3,3-Trimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-2,3,3-trimethylnaphtho[1,2-b]furan-4,5-dione
Source European Chemicals Agency (ECHA)
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Record name Dunnione, (±)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
438
Citations
RG Cooke, TC Somers - Australian Journal of Chemistry, 1950 - CSIRO Publishing
… with the synthesis of dunnione and related compounds. … The formation of P-isodunnione from a-dunnione is most … the structures I and I1 put forward for dunnione and x-dunnione. …
Number of citations: 10 www.publish.csiro.au
JR Price, R Robinson - Journal of the Chemical Society (Resumed), 1940 - pubs.rsc.org
… from the dunnione to the isodunnione series is brought about by heating a-dunnione with … We have now found that some 9-isodunnione is obtained when dunnione is used as the …
Number of citations: 1 pubs.rsc.org
RG Cooke - Australian Journal of Chemistry, 1950 - CSIRO Publishing
… By a coincidence, the melting point of the synthetic dl-dunnione (93-94 "C.) is actually quite … alkali, dl-dunnione undergoes a reaction similar to that of the natural dunnione, but the two …
Number of citations: 21 www.publish.csiro.au
J Bian, L Xu, B Deng, X Qian, J Fan, X Yang… - Bioorganic & Medicinal …, 2015 - Elsevier
Natural product (±)-dunnione (2) and its ortho-quinone analogues (3–8) were synthesized and found to be substrates for NQO1. The structure–activity relationship study revealed that …
Number of citations: 41 www.sciencedirect.com
K Inoue, S Ueda, H Nayeshiro, H Inouyet - Phytochemistry, 1983 - Elsevier
… and one anthraquinone were newly isolated along with both dunnione and I-hydroxy-2-hydroxymethylanthraquinone, … The optical purities of dunnione derivatives are discussed. …
Number of citations: 66 www.sciencedirect.com
JR Price, R Robinson - Journal of the Chemical Society (Resumed), 1939 - pubs.rsc.org
… The conversion of dunnione into various isomerides and … 147) of this work, the name dunnione was suggested for the colouring … This is confirmed by the ready condensation of dunnione …
Number of citations: 0 pubs.rsc.org
MA Oxman, MG Ettlinger, AR Bader - The Journal of Organic …, 1965 - ACS Publications
Following the published procedure1 for the oxidation of natural dunnione, we obtained the crystalline acid, the infrared spectrum of which has its carbonyl absorp-tions between 5.9 and …
Number of citations: 2 pubs.acs.org
BPS Khambay, D Batty, PJ Jewess… - Pest Management …, 2003 - Wiley Online Library
… of dunnione, a natural product obtained inadvertently as a by-product of a synthesis programme. Dunnione … Mode-of-action studies revealed that dunnione exerts its action primarily …
Number of citations: 69 onlinelibrary.wiley.com
M Chhour, A Aubouy, S Bourgeade-Delmas, P Pério… - Molecules, 2019 - mdpi.com
… Ultimately, we focused on the possibility of using analogues of dunnione, a natural compound [… In the present work, we tested three tricyclic compounds and four dunnione derivatives for …
Number of citations: 7 www.mdpi.com
A Pandit, HJ Kim, GS Oh, AH Shen, SB Lee… - Biochemical and …, 2015 - Elsevier
… Recently, dunnione was shown to act as a strong substrate of NQO1 through an increase of … of dunnione on cisplatin-induced small intestinal damage in mice. We found that dunnione …
Number of citations: 28 www.sciencedirect.com

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